Eucomic acid

Description

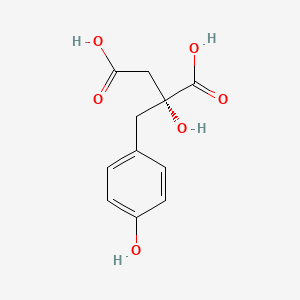

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O6 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |

InChI |

InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1 |

InChI Key |

XLGKDRSWPCQYAB-LLVKDONJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@](CC(=O)O)(C(=O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of Eucomic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomic acid, a naturally occurring polyphenol, has garnered interest within the scientific community for its potential therapeutic applications.[1] Found in a variety of plants, including mangrove red fruit and blueberries, it is noted for its antioxidant, antibacterial, antiviral, and antitumor activities.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biosynthetic origins.

Physicochemical Properties

This compound, with the IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a butanedioic acid derivative.[2] Its core structure consists of a hydroxyphenylmethyl group attached to a hydroxybutanedioic acid backbone.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₆ | [2] |

| Molecular Weight | 240.21 g/mol | [2] |

| Appearance | Dark red crystal or powder | [1] |

| Solubility | Low solubility in water; easily soluble in organic solvents such as ethanol (B145695) and chloroform. | [1] |

| XLogP3 | 0.1 | [2] |

| Topological Polar Surface Area | 115 Ų | [2] |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 5 |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons (p-substituted benzene (B151609) ring), a methylene (B1212753) group (-CH₂-), a methine proton, and exchangeable protons from hydroxyl and carboxylic acid groups are expected. |

| ¹³C NMR | Resonances for aromatic carbons, a methylene carbon, a methine carbon, a quaternary carbon, and two carbonyl carbons from the carboxylic acid groups are anticipated. |

| FT-IR (cm⁻¹) | Broad O-H stretch (from carboxylic acid and phenol), C-H stretches (aromatic and aliphatic), C=O stretch (carboxylic acid), C=C stretches (aromatic), and C-O stretches are expected. |

| Mass Spectrometry (m/z) | The molecular ion peak [M-H]⁻ would be observed at approximately 239.0561.[3] Fragmentation would likely involve losses of water, carbon dioxide, and cleavage of the benzyl (B1604629) group. |

Experimental Protocols

Standardized protocols are essential for the reproducible investigation of this compound's properties and biological activities.

Extraction and Purification

This compound is typically obtained by extraction from plant sources.[1] A general protocol for the extraction and purification of phenolic compounds from plant material is as follows:

1. Extraction:

- Sample Preparation: Dried and powdered plant material (e.g., leaves, stems) is used as the starting material.

- Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

- Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

2. Purification:

- Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

- Chromatography: The fraction enriched with this compound is further purified using chromatographic techniques. Column chromatography with silica (B1680970) gel or Sephadex is commonly employed, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Biological Activity Assays

This assay assesses the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4][5][6][7]

Methodology:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.

-

Include a control (DPPH solution with methanol) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11]

Methodology:

-

Prepare a standardized inoculum of the test bacteria in a suitable broth medium.

-

Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][12][13][14][15]

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Biosynthesis of this compound

This compound, as an aromatic compound, is biosynthesized in plants and microorganisms through the shikimate pathway .[4][12][13] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key intermediate for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide range of secondary metabolites, including phenylpropanoids.

The biosynthesis of the p-hydroxyphenyl moiety of this compound originates from chorismate. While the specific enzymatic steps leading directly to this compound are not fully elucidated, it is hypothesized to involve intermediates derived from the shikimate pathway.

Caption: Putative biosynthetic pathway of this compound via the Shikimate and Phenylpropanoid pathways.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery and development. This guide provides a foundational understanding of its core properties and the methodologies required for its study. Further research is warranted to fully elucidate its spectral characteristics, quantitative solubility, and the specific enzymatic steps in its biosynthesis. Such data will be invaluable for its synthesis, derivatization, and the comprehensive evaluation of its biological activities.

References

- 1. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. NP-MRD: 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0000015) [np-mrd.org]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 13. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to Eucomic Acid: Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomic acid, a C-glucosyl benzopyran derivative, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. First isolated from the bulbs of Eucomis bicolor, this compound has since been identified in a variety of other plant species. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, this compound presents a promising lead for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities, supported by quantitative data. Furthermore, a putative biosynthetic pathway and a hypothesized mechanism of action involving the modulation of key inflammatory signaling pathways are presented.

Discovery and Chemical Properties

This compound, with the systematic IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, was first discovered in the genus Eucomis, from which it derives its name. It is a member of the class of compounds known as homoisoflavonoids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₆ |

| Molecular Weight | 240.21 g/mol |

| Appearance | Reported as a dark red crystal or powder. |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol (B145695) and chloroform.[1] |

| Synonyms | (2R)-2-hydroxy-2-((4-hydroxyphenyl)methyl)butanedioic acid, (R)-2-Hydroxy-2-(4-hydroxybenzyl)succinic acid |

Natural Sources of this compound

This compound is predominantly found in plants of the genus Eucomis (family Asparagaceae), commonly known as pineapple lilies.[2][3][4] However, it has also been identified in a diverse range of other plant species, indicating a broader distribution in the plant kingdom.

Table 2: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Eucomis autumnalis | Asparagaceae | Bulbs, Leaves | [2][5] |

| Eucomis bicolor | Asparagaceae | Bulbs | |

| Eucomis comosa | Asparagaceae | Bulbs | [4] |

| Crotalaria sessiliflora | Fabaceae | Not specified | [6] |

| Lotus corniculatus | Fabaceae | Not specified | [6] |

| Opuntia dillenii | Cactaceae | Stems | [7] |

| Opuntia ficus-indica | Cactaceae | Cladodes | [2] |

| Papilionanthe teres | Orchidaceae | Not specified | [6] |

| Selaginella sinensis | Selaginellaceae | Not specified | [7] |

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the growing conditions. For instance, in Eucomis autumnalis, the accumulation of this compound can be influenced by factors such as light quality.

Table 3: this compound Content in Eucomis autumnalis under Different LED Light Spectra

| Light Spectrum | This compound Content (mg/100 g DW) |

| Red-Blue-Green (RBG) | 429 |

| Red-Blue-Far-Red (RBfR) | 424 |

| Red | ~327 |

*Data adapted from a study on in vitro cultures of Eucomis autumnalis. The lowest statistically confirmed content was under red LED light, which was approximately 1.31 times lower than under RGB light.[8]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from Eucomis species, based on common phytochemical extraction and chromatography techniques.

3.1.1. Extraction

-

Sample Preparation: Fresh or dried bulbs of Eucomis species are cleaned, sliced, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature with continuous agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Chromatographic Purification

A multi-step chromatographic approach is generally employed to isolate this compound from the crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small percentage of formic acid to improve peak shape) and acetonitrile (B52724) or methanol is employed.

-

Detection: UV detection is typically set at a wavelength where phenolic compounds absorb, such as 280 nm.

-

Fraction Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

-

Characterization of this compound

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

-

¹H NMR: Provides information on the number and types of protons and their connectivity.

-

¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Data to be populated from specific experimental findings. |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electrospray ionization (ESI) is a common technique used for this purpose. The proposed fragmentation of this compound may involve the loss of water and carboxylic acid groups.

Biological Activities of this compound

This compound has been reported to possess several biological activities, making it a compound of interest for drug development.

Antioxidant Activity

This compound exhibits antioxidant properties, which are attributed to its phenolic structure.[1] The antioxidant capacity can be evaluated using various in vitro assays.

Table 5: Antioxidant Activity of this compound (or Extracts Containing It)

| Assay | IC₅₀ Value / Activity | Reference(s) |

| DPPH Radical Scavenging | Data not available for pure compound. | |

| ABTS Radical Scavenging | Data not available for pure compound. | |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available for pure compound. |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are of significant interest.[1] While specific IC₅₀ values for its inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are not yet reported, its structural similarity to other anti-inflammatory phenolic compounds suggests it may act through similar mechanisms.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens.[1]

Table 6: Antimicrobial Activity of Extracts Containing this compound

| Microorganism | Assay | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Broth microdilution | 700-1000 (for Opuntia ficus-indica extract) | [2] |

| Candida albicans | Data not available |

Note: The reported MIC values are for a plant extract containing this compound, not the pure compound.

Biosynthesis and Mechanism of Action

Putative Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.

Hypothesized Mechanism of Anti-inflammatory Action

Based on its anti-inflammatory properties and the known mechanisms of other phenolic compounds, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. While its presence in various plant species has been established, there is a need for more quantitative data on its concentration in these sources. Detailed studies on the biological activities of the purified compound, including the determination of IC₅₀ values for its anti-inflammatory and antioxidant effects, are crucial for understanding its therapeutic potential. Furthermore, elucidation of its precise mechanism of action, particularly its effects on key signaling pathways, will be instrumental in guiding future drug development efforts. The development of efficient and scalable methods for its synthesis or extraction will also be a critical step towards its potential clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Eucomic Acid: A Comprehensive Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomic acid, a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of this compound. Furthermore, it summarizes key quantitative data regarding its physicochemical properties and biological activities, presents detailed experimental protocols for its isolation and quantification, and elucidates its putative mechanism of action through a proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is a chiral molecule with the systematic IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid .[1] Its chemical structure is characterized by a butanedioic acid (succinic acid) backbone substituted with a hydroxyl group and a 4-hydroxybenzyl group at the C2 position. The stereochemistry at this chiral center is designated as 'R'.

The molecular formula of this compound is C₁₁H₁₂O₆ , and it has a molecular weight of approximately 240.21 g/mol .[1] The structure of this compound is depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Biological Data

A summary of the key physicochemical properties and reported biological activities of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₆ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| IUPAC Name | (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | [1] |

| CAS Number | 42151-32-6 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol (B129727), ethanol |

Table 2: Reported Biological Activities of this compound

| Activity | Assay | Results | Reference |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ values reported for plant extracts containing this compound show significant antioxidant potential. | [3][4] |

| Antioxidant | ABTS Radical Scavenging | Plant extracts with this compound demonstrate notable ABTS radical scavenging activity. | [1] |

| Anti-inflammatory | COX-1 and COX-2 Inhibition | Extracts from plants known to contain this compound, such as Eucomis autumnalis, have shown inhibitory activity against COX enzymes. | [5] |

| Antimicrobial | - | Some studies on plant extracts containing a mixture of phenolic compounds including this compound have reported antimicrobial effects. |

Experimental Protocols

Isolation of this compound from Plant Material (General Protocol)

This protocol outlines a general procedure for the extraction and isolation of this compound from plant sources, such as the bulbs of Eucomis species.[6]

Materials:

-

Dried and powdered plant material (e.g., bulbs of Eucomis autumnalis)

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Silica (B1680970) gel for column chromatography

-

Solvent system for column chromatography (e.g., chloroform:methanol gradient)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure complete extraction of the compounds.

-

Solvent Partitioning: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Suspend the crude extract in water and partition successively with chloroform.

-

Column Chromatography: Subject the chloroform fraction to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by TLC. Combine the fractions that show the presence of a compound with a similar Rf value to a this compound standard.

-

Purification by Preparative HPLC: Further purify the combined fractions using a preparative HPLC system with a suitable C18 column. Use a mobile phase gradient of methanol and water to isolate pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection.[7][8][9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Prepare a methanolic extract of the plant material as described in the isolation protocol. Filter the extract through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Sample Analysis: Inject the prepared plant extract sample into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Putative Signaling Pathway and Mechanism of Action

This compound, as a phenolic compound, is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While the specific molecular targets of this compound are still under investigation, a putative mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12][13][14]

Proposed Anti-Inflammatory Signaling Pathway of this compound:

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

In this proposed pathway, an inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88), leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) dimer (p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the expression of cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). This compound is hypothesized to inhibit the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This action ultimately suppresses the expression of pro-inflammatory mediators.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant therapies. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The detailed experimental protocols for its isolation and quantification will aid researchers in their investigations of this and similar natural products. The proposed signaling pathway offers a plausible mechanism for its anti-inflammatory effects and serves as a foundation for further mechanistic studies. Future research should focus on elucidating the specific molecular targets of this compound, evaluating its efficacy and safety in preclinical and clinical studies, and exploring its potential in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. molnova.cn [molnova.cn]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. researchgate.net [researchgate.net]

- 9. cipac.org [cipac.org]

- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 11. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Anti-Inflammatory Potential of Ajuga integrifolia Leaves Extract: In Vitro Dual Inhibition of Cyclooxygenase and Lipoxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plants as Sources of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Eucomic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and a general experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties of this compound

This compound, systematically named (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a dicarboxylic acid that plays a role as a plant metabolite.[1][2] It is found in a variety of plants, including those of the genus Eucomis, Lotus japonicus, and Lycoris radiata.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₆ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| Boiling Point | 444.3°C at 760 mmHg | [4] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | |

| XLogP3-AA | 0.1 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

Note on Melting Point and pKa: While a specific experimentally determined melting point for this compound is not readily available in the cited literature, related compounds and general knowledge of carboxylic acids suggest it would be a solid at room temperature.

The pKa of this compound has not been specifically reported. However, as a dicarboxylic acid, it will have two pKa values. These values can be experimentally determined using methods such as potentiometric titration, where a solution of the acid is titrated with a strong base, and the pH is monitored.[5][6] The inflection points on the resulting titration curve correspond to the pKa values.[7]

Experimental Protocols

This section details methodologies for the isolation, and biological activity assessment of this compound.

Isolation of this compound from Plant Material (General Protocol)

This compound is typically obtained by extraction from plants.[8] The following is a general protocol for the isolation of this compound from plant sources like Eucomis autumnalis, based on common techniques for natural product extraction.

1. Plant Material Preparation:

-

Collect fresh plant material (e.g., bulbs or leaves of Eucomis autumnalis).

-

Wash the plant material thoroughly to remove any dirt and debris.

-

Air-dry the material in a well-ventilated area or use a freeze-dryer to remove moisture.

-

Grind the dried plant material into a fine powder using a blender or a mill.

2. Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation. The solvent-to-sample ratio should be sufficient to ensure complete immersion, typically 10:1 (v/w).

-

Filter the mixture to separate the extract from the solid plant residue.

-

Repeat the extraction process with fresh solvent on the plant residue to maximize the yield of extracted compounds.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column chromatography is a key step for isolating this compound from the fractionated extract. A silica (B1680970) gel column is commonly used.

-

The fraction containing this compound is loaded onto the column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

-

Combine the fractions containing pure or semi-pure this compound and concentrate them.

-

Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).

Biological Activity Assays

1. Antioxidant Activity - DPPH Radical Scavenging Assay:

This assay is a common method to evaluate the antioxidant potential of a compound.[9][10]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution.[9] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9][10]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound sample

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the this compound sample in methanol.

-

In a 96-well microplate, add a specific volume of the this compound solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

Measure the absorbance at 517 nm using a microplate reader.[10]

-

A blank (solvent) and a positive control are run in parallel.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution. The results can also be expressed as the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[11]

2. Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[12][13]

-

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.[14] The assay measures the inhibition of this enzymatic activity. This can be done by various methods, including monitoring oxygen consumption or quantifying the prostaglandin (B15479496) products (e.g., PGE₂) using techniques like ELISA or LC-MS/MS.[14][15]

-

Reagents and Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, L-epinephrine)[14]

-

This compound sample

-

Positive controls (e.g., Indomethacin, Celecoxib)

-

Detection reagents (depending on the method, e.g., ELISA kit for PGE₂)

-

-

General Procedure (LC-MS/MS based): [14]

-

In a reaction tube, mix the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add the this compound solution (or a known inhibitor for the positive control) and pre-incubate at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate and incubate for a specific time at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the prostaglandin products.

-

Quantify the amount of PGE₂ produced using a validated LC-MS/MS method.

-

-

Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of this compound to the amount produced in the control (without inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.

Signaling Pathways and Workflows

While specific downstream signaling pathways directly modulated by this compound are not yet well-defined in the literature, its origin within the well-established phenylpropanoid biosynthetic pathway is recognized.

Putative Biosynthetic Pathway of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.[16] The pathway starts with the amino acid phenylalanine.

Caption: Putative biosynthetic pathway of this compound.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of natural products like this compound for biological activity.

Caption: General workflow for bioactivity screening of this compound.

References

- 1. This compound | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | C11H12O6 | CID 25243507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (-)- (CHEBI:67353) [ebi.ac.uk]

- 4. This compound | CAS#:42151-32-6 | Chemsrc [chemsrc.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. louis.uah.edu [louis.uah.edu]

- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

The Biosynthesis of Eucomic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomic acid, a phenolic compound found in a variety of plants, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, with a focus on the core enzymatic steps, precursor supply, and relevant experimental methodologies. The pathway originates from the shikimate pathway, culminating in the condensation of 4-hydroxyphenylpyruvate and acetyl-CoA, catalyzed by a specialized hydroxymethylglutaryl-CoA lyase-like enzyme, this compound synthase. This document consolidates current knowledge, presents quantitative data in a structured format, and offers detailed experimental protocols to facilitate further research in this area.

The Core Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to primary metabolism, drawing precursors from the shikimate pathway and fatty acid metabolism. The pathway can be broadly divided into two key stages: the formation of the aromatic precursor, 4-hydroxyphenylpyruvate (4-HPP), and the final condensation step to yield this compound.

Upstream Pathway: Synthesis of 4-Hydroxyphenylpyruvate (4-HPP)

The aromatic precursor of this compound, 4-HPP, is synthesized via the shikimate pathway, a central route in plants for the production of aromatic amino acids.[1] The pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.[2][3] From chorismate, two primary routes can lead to the formation of 4-HPP in plants, particularly in legumes like soybean:

-

The Prephenate Route: Chorismate is converted to prephenate by chorismate mutase. Subsequently, prephenate dehydrogenase catalyzes the oxidative decarboxylation of prephenate to yield 4-HPP.[4][5]

-

The Arogenate/Tyrosine Route: Prephenate can be transaminated to form arogenate. Arogenate is then converted to L-tyrosine by arogenate dehydrogenase. Finally, L-tyrosine is converted to 4-HPP by the action of tyrosine aminotransferase (TAT).[6][7]

The relative contribution of these two routes to the 4-HPP pool for this compound biosynthesis may vary depending on the plant species, tissue, and developmental stage.

The Final Condensation Step: this compound Synthase

The final and committing step in this compound biosynthesis is the condensation of 4-hydroxyphenylpyruvate (4-HPP) and acetyl-CoA. This reaction is catalyzed by This compound synthase , an enzyme identified in soybean (Glycine max) and encoded by the L1 gene.[8] This enzyme is a member of the hydroxymethylglutaryl-CoA lyase-like (HMGL-like) protein family.[8]

Interestingly, the soybean this compound synthase is a bifunctional enzyme, also catalyzing the synthesis of piscidic acid, another phenolic compound, from the same substrates.[8] This suggests a branch point in the pathway where the enzyme can produce two distinct, yet related, metabolites.

Quantitative Data

Quantitative understanding of the this compound biosynthetic pathway is essential for modeling and metabolic engineering. The following tables summarize available quantitative data for key enzymes and metabolites.

Table 1: Kinetic Properties of Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Substrate(s) | Km | Vmax | kcat | Source Organism | Reference(s) |

| Prephenate Dehydrogenase | Prephenate | 170 ± 3 µM | - | 245 ± 1 min-1 | Glycine max | [9] |

| Hydroxymethylglutaryl-CoA Lyase (HMGL)1 | (S)-HMG-CoA | 45 µM | 2850 nmol·min-1·mg-1 | - | Arabidopsis thaliana | [1][10] |

1Data for a general plant HMGL, not the specific this compound synthase. Kinetic data for this compound synthase with 4-HPP and acetyl-CoA as substrates are not yet available in the literature.

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Tissue | Concentration | Source Organism | Reference(s) |

| Acetyl-CoA | Developing oilseeds | 5 - 25 nmol/g fresh weight | Various | [11] |

| Acetyl-CoA | Leaves | 5 - 6.8 nmol/g fresh weight | Arabidopsis thaliana, Spinacia oleracea | [11] |

Data on the specific concentrations of this compound and 4-hydroxyphenylpyruvate in soybean pods or other this compound-producing tissues are currently limited in the published literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction of Phenolic Compounds from Soybean Pods for this compound Quantification

This protocol is adapted from methods for extracting phenolic compounds from soybean tissues.[12][13][14]

Materials:

-

Fresh or lyophilized soybean pods

-

Liquid nitrogen

-

80% (v/v) Methanol (B129727) or 70% (v/v) Acetone (B3395972)

-

Mortar and pestle or a suitable homogenizer

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC or LC-MS grade solvents

Procedure:

-

Harvest fresh soybean pods and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized pod material.

-

Grind the frozen or lyophilized tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Weigh approximately 1 gram of the powdered tissue into a centrifuge tube.

-

Add 10 mL of 80% methanol or 70% acetone to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the extraction solvent and the supernatants combined.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The extract is now ready for analysis by HPLC or LC-MS for the quantification of this compound. A standard curve of purified this compound should be used for accurate quantification.

Enzyme Assay for this compound Synthase (HMGL-like protein)

This protocol is a proposed method based on a coupled optical assay for a plant HMGL enzyme, adapted for the specific substrates of this compound synthase.[1] This assay measures the production of Coenzyme A (CoA) which can be coupled to a reaction that produces a detectable change in absorbance.

Materials:

-

Purified recombinant this compound synthase

-

4-hydroxyphenylpyruvate (4-HPP)

-

Acetyl-CoA

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 8.0)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM 4-hydroxyphenylpyruvate

-

0.5 mM DTNB

-

-

Enzyme Addition: Add the purified this compound synthase to the reaction mixture. The optimal amount of enzyme should be determined empirically.

-

Initiation of Reaction: Start the reaction by adding acetyl-CoA to a final concentration of 0.5 mM.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB2- anion resulting from the reaction of the free thiol group of CoA with DTNB.

-

Calculation of Activity: The rate of the reaction can be calculated using the molar extinction coefficient of TNB2- (14,150 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of CoA per minute under the specified conditions.

-

Controls: Run appropriate controls, including a reaction mixture without the enzyme and a reaction mixture without acetyl-CoA, to account for any non-enzymatic reactions.

Enzyme Assay for Tyrosine Aminotransferase (TAT)

This protocol measures the conversion of tyrosine to 4-HPP and is adapted from established methods.[15]

Materials:

-

Purified recombinant tyrosine aminotransferase

-

L-tyrosine

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

10 mM L-tyrosine

-

10 mM α-ketoglutarate

-

0.1 mM Pyridoxal 5'-phosphate

-

-

Enzyme Addition: Add the purified TAT enzyme to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 310 nm, which corresponds to the formation of the enol-borate complex of 4-HPP in the presence of borate (B1201080) (if included in the buffer) or directly monitor the formation of 4-HPP at its characteristic absorbance maximum.

-

Calculation of Activity: The rate of reaction is calculated using the molar extinction coefficient of the product.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound from primary metabolites.

Experimental Workflow for this compound Quantification

Caption: Workflow for the extraction and quantification of this compound.

Logical Relationship of the this compound Synthase Assay

Caption: Principle of the coupled spectrophotometric assay for this compound synthase.

References

- 1. The specific molecular architecture of plant 3-hydroxy-3-methylglutaryl-CoA lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction Mechanism of Prephenate Dehydrogenase from the Alternative Tyrosine Biosynthesis Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The domestication-associated L1 gene encodes a this compound synthase pleiotropically modulating pod pigmentation and shattering in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acetyl coenzyme A concentrations in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenolic Compounds of Soybean Seeds from Two European Countries and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Extraction Process on Phenolic Content and Antioxidant Activity of Soybean, Journal of Food and Nutrition Sciences, Science Publishing Group [sciencepublishinggroup.com]

- 14. mdpi.com [mdpi.com]

- 15. Identification and Partial Characterization of an L-Tyrosine Aminotransferase (TAT) from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Insights into Eucomic Acid: A Technical Overview

Introduction

Eucomic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, including its mass spectrometry characteristics. Furthermore, a putative biosynthetic pathway is outlined, offering insights into its formation in plants. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biosynthetic properties of this molecule.

Chemical Properties of this compound

This compound, systematically named (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, possesses the molecular formula C11H12O6 and a molecular weight of 240.21 g/mol [1].

| Property | Value | Source |

| IUPAC Name | (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | PubChem[1] |

| Molecular Formula | C11H12O6 | PubChem[1] |

| Molecular Weight | 240.21 g/mol | PubChem[1] |

| Synonyms | This compound, (-)-Eucomic acid, (2r)-2-(p-hydroxybenzyl)malic acid | PubChem[1] |

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry has been utilized to detect this compound. In one study, a deprotonated molecule [M-H]⁻ was observed at an m/z of 239.0561[2]. This is consistent with the calculated exact mass of the deprotonated species.

| Ion | Observed m/z |

| [M-H]⁻ | 239.0561 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectroscopic data, including chemical shifts, multiplicities, and coupling constants for this compound, are not available in the currently accessible scientific literature and databases. While the existence of ¹³C NMR spectra is noted in databases like PubChem, the actual spectral data is not provided[1]. The acquisition of this data would be essential for the unambiguous structural confirmation and characterization of this compound.

Experimental Protocols

General Protocol for Mass Spectrometry Analysis

The following is a general protocol for the analysis of a small molecule like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Specific parameters would require optimization for the particular instrument and sample matrix.

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1-10 µg/mL.

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min for HPLC.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule of this compound.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument is used to obtain accurate mass measurements.

-

Scan Range: A scan range of m/z 50-500 would be appropriate to detect the parent ion and potential fragments.

-

Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion (m/z 239.0561) would be isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

-

General Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a purified compound such as this compound.

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d4, acetone-d6, or DMSO-d6). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiment: A standard one-dimensional proton experiment is performed.

-

Parameters: Key parameters to be set include the spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Spectroscopy:

-

Experiment: A proton-decoupled one-dimensional carbon experiment is typically run to obtain singlets for each unique carbon atom.

-

Parameters: A wider spectral width is required compared to ¹H NMR. The number of scans will be significantly higher due to the low natural abundance of ¹³C.

-

-

2D NMR Spectroscopy: To aid in the complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Biosynthesis of this compound

A putative biosynthetic pathway for this compound has been proposed, likely originating from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids and other phenolic compounds in plants[3].

References

An In-depth Technical Guide to the Solubility of Eucomic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of eucomic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the established experimental protocols for determining its solubility in a range of solvents. It also includes a putative biosynthetic pathway for this compound. The methodologies and data presentation formats provided herein are based on standard industry practices to guide researchers in generating reliable and comparable solubility data.

Introduction to this compound

This compound is a naturally occurring polyphenol. It is known to possess antioxidant, anti-inflammatory, antibacterial, antiviral, and antitumor activities. A critical parameter for the research and development of any bioactive compound for pharmaceutical or nutraceutical applications is its solubility in various solvents. Solubility significantly influences a compound's bioavailability, formulation development, and in vitro assay design.

Qualitative assessments indicate that this compound has low solubility in water and is readily soluble in organic solvents such as ethanol (B145695) and chloroform. Further reports suggest its solubility in other organic solvents like dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. However, to facilitate robust drug development, precise quantitative solubility data is essential. This guide provides the necessary protocols to obtain such data.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various solvents is not widely published. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this critical data. For comparative purposes, the data should be presented in a clear and structured format as suggested in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Chloroform | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC |

Note: This table is a template for researchers to populate with their experimental findings.

Experimental Protocols for Solubility Determination

The following protocols describe the standard methodologies for determining the thermodynamic solubility of a compound like this compound.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. The filter material should be chosen to minimize binding of the analyte.

-

Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A reverse-phase C18 column is often suitable for phenolic compounds.

-

The mobile phase composition and detection wavelength should be optimized for this compound.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

A validated HPLC method is crucial for the accurate quantification of this compound in the saturated solutions.

Objective: To develop a reliable HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often effective for natural product analysis. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

A linear gradient from a low to high percentage of Solvent B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by obtaining the UV spectrum of this compound (a photodiode array detector is useful for this).

-

Standard Curve: A standard curve should be prepared using known concentrations of a pure this compound standard to ensure accurate quantification.

Putative Biosynthetic Pathway of this compound

Understanding the biosynthetic pathway of a natural product can provide insights into its production and potential for synthetic biology approaches. A putative biosynthetic pathway for this compound has been proposed.

Putative Biosynthetic Pathway of this compound and its Derivatives

Caption: A simplified putative biosynthetic pathway of this compound and its derivatives.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound. By following the detailed experimental protocols for the shake-flask method and HPLC quantification, researchers can generate the much-needed quantitative data. This information is indispensable for advancing the research and development of this compound as a potential therapeutic agent. The inclusion of the putative biosynthetic pathway offers additional context for understanding the natural production of this compound. It is anticipated that the application of these standardized methods will lead to a more comprehensive understanding of the physicochemical properties of this compound, thereby accelerating its journey from discovery to application.

Eucomic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Chemical Properties, Biological Activities, and Therapeutic Potential

Abstract

Eucomic acid, a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic intervention. This document summarizes key quantitative data, outlines detailed experimental protocols for its isolation and analysis, and presents its putative mechanisms of action through relevant signaling pathways.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. This compound, a phenolic acid found in a variety of plant species, has emerged as a compound of interest due to its reported antioxidant and anti-inflammatory properties. Understanding the fundamental chemical and biological characteristics of this compound is crucial for unlocking its full therapeutic potential. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its study and application. This section details its chemical identifiers and key physicochemical data.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 60449-48-1 |

| Molecular Formula | C₁₁H₁₂O₆ |

| IUPAC Name | (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |

| Synonyms | This compound, (-)-; (2r)-2-(p-hydroxybenzyl)malic acid |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 240.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. Limited solubility in water. |

| Storage | Store at -20°C for long-term stability. |

Biological Activities and Therapeutic Potential

This compound has been reported to exhibit a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects. These properties suggest its potential utility in the prevention and treatment of various diseases driven by oxidative stress and inflammation.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. This activity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of this compound suggests its potential in managing conditions associated with oxidative damage.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound possesses anti-inflammatory properties. While the precise mechanisms are still under investigation, it is hypothesized that this compound may modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and quantitative analysis of this compound, which are essential for researchers working with this compound.

Extraction and Isolation of this compound from Plant Material

The following protocol describes a general procedure for the extraction and isolation of this compound from plant sources. This method may require optimization depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate 100 g of the dried, powdered plant material in 1 L of methanol for 48 hours at room temperature.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The this compound will preferentially partition into the ethyl acetate fraction.

-

Column Chromatography: Concentrate the ethyl acetate fraction to dryness. Subject the residue to silica gel column chromatography.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light or with an appropriate staining reagent.

-

Purification: Combine the fractions containing this compound and further purify by recrystallization or preparative HPLC to obtain the pure compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known amount of the extract or sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Signaling Pathways and Mechanisms of Action

While research on the specific molecular targets of this compound is ongoing, its structural similarity to other well-studied phenolic acids suggests potential involvement in key cellular signaling pathways related to inflammation and oxidative stress.

Putative Anti-inflammatory Signaling Pathway: NF-κB

The NF-κB signaling pathway is a central regulator of inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Putative Antioxidant Signaling Pathway: Nrf2

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. It is plausible that this compound may activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly for diseases with an underlying inflammatory and oxidative stress component. The data and protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on elucidating the specific molecular targets of this compound, validating its efficacy in preclinical disease models, and exploring its pharmacokinetic and safety profiles. Such studies will be instrumental in translating the therapeutic potential of this compound from the laboratory to the clinic.

Eucomic Acid in Lotus japonicus: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of eucomic acid as a secondary metabolite in the model legume Lotus japonicus. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the biosynthesis, quantification, and potential biological roles of this compound. While this compound is a known constituent of Lotus japonicus, quantitative data within this species remains limited. This guide consolidates current knowledge, drawing from related legume research and providing detailed experimental frameworks to facilitate future investigations.

Introduction to this compound in Lotus japonicus

This compound is a phenolic compound that has been identified as a natural product in Lotus japonicus[1]. As a secondary metabolite, it is likely involved in the plant's interaction with its environment, potentially playing a role in defense mechanisms against pathogens and herbivores. Understanding the biosynthesis, tissue distribution, and regulation of this compound is crucial for elucidating its physiological functions and exploring its potential applications.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been experimentally elucidated in Lotus japonicus, a significant breakthrough in the related legume soybean (Glycine max) has identified the L1 gene as encoding a This compound synthase [2][3][4][5]. This enzyme is a hydroxymethylglutaryl-CoA lyase-like (HMGL-like) protein. Based on this finding and general phenylpropanoid biosynthesis, a putative pathway for this compound in Lotus japonicus can be proposed.

The pathway likely starts from the shikimate pathway, leading to the formation of aromatic amino acids, including L-phenylalanine. Phenylalanine is then converted through a series of enzymatic steps to produce p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. The this compound synthase would then catalyze a key step in the formation of this compound from an intermediate derived from p-coumaroyl-CoA.

A search for orthologs of the soybean L1 gene in the Lotus japonicus genome is a critical next step to substantiate this proposed pathway. The Lotus japonicus genome database can be queried for genes with high sequence similarity to the soybean this compound synthase.

Diagram: Proposed Biosynthetic Pathway of this compound in Lotus japonicus

Caption: Proposed biosynthetic pathway of this compound in Lotus japonicus.

Quantitative Data